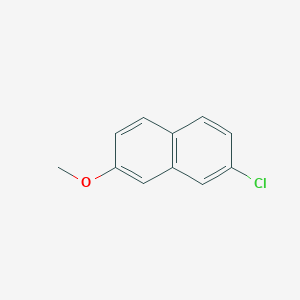

2-氯-7-甲氧基萘

描述

2-Chloro-7-methoxynaphthalene is a chemical compound with the molecular formula C11H9ClO . It has an average mass of 192.642 Da and a monoisotopic mass of 192.034195 Da .

Molecular Structure Analysis

The molecular structure of 2-Chloro-7-methoxynaphthalene consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Unfortunately, the specific 3D structure or other detailed structural information is not available from the search results.科学研究应用

催化应用

-

2-萘酚的 O-甲基化

2-甲氧基萘是一种衍生物,由 2-氯-7-甲氧基萘衍生而来,其一项重要的应用是利用碳酸二甲酯对 2-萘酚进行催化甲基化。该工艺涉及在六方介孔二氧化硅 (HMS) 上负载煅烧水滑石 (CHT),为萘普生(一种非甾体抗炎药)的生产提供了一种比甲基卤化物和硫酸二甲酯更环保的替代方案 (Yadav & Salunke, 2013)。

-

乙酸酐酰化

已研究了 2-甲氧基萘在沸石(如 Al-ITQ-7 和 Beta)上用乙酸酐进行酰化的过程。这些工艺对于实现对特定乙酰化产物的选择性至关重要,例如 2-乙酰-6-甲氧基萘,该产物在各种化学合成中很有价值 (Botella, Corma, & Sastre, 2001)。

分析化学应用

-

HPLC-荧光测定

另一种衍生物 2-溴乙酰-6-甲氧基萘已被用作胆汁酸高效液相色谱分析的色谱前荧光标记试剂。该方法适用于药物制剂和人胆汁样本分析 (Cavrini et al., 1993)。

-

HPLC 分析中的荧光标记

2-溴乙酰-6-甲氧基萘在生物活性羧酸的荧光标记中也很有效,增强了 HPLC 分析对脂肪酸和胆汁酸等物质的能力 (Gatti, Cavrini, & Roveri, 1992)。

材料科学应用

-

聚合物研究

聚(2-甲氧基萘)是一种稠环导电聚合物,已成为光电化学研究的对象。它是一种两性有机导电聚合物,能够导电和电子,使其成为有机电子学应用中一种独特的材料 (Meana-Esteban et al., 2014)。

-

电子学中的光刻

2-甲氧基萘衍生物已被探索用作双光子光酸发生剂,用于双重曝光光刻,这是一种在电子设备制造中推进光刻技术的重要技术 (O'Connor et al., 2008)。

安全和危害

The safety data sheet for a related compound, 2-Methoxynaphthalene, indicates that it is toxic to aquatic life with long-lasting effects and causes serious eye irritation . It’s important to handle such compounds with care, using personal protective equipment and avoiding contact with skin and eyes .

未来方向

While specific future directions for 2-Chloro-7-methoxynaphthalene are not available, the field of catalytic chemistry, which includes the study of naphthalene derivatives, is moving towards the discovery of high-performance catalysts, transition of energy and chemicals generation from oil and coal to more renewable sources, and cleaner chemical processes .

作用机制

Target of Action

Naphthoquinones, a class of compounds to which 2-chloro-7-methoxynaphthalene belongs, have been reported to exhibit diverse mechanisms and anticancer potential

Mode of Action

Naphthoquinones have been reported to have various mechanisms of action depending on their structural differences . The specific interaction of 2-Chloro-7-methoxynaphthalene with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Naphthoquinones are known to affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect . Understanding the ADME properties of 2-Chloro-7-methoxynaphthalene would provide insights into its bioavailability and potential therapeutic applications.

Result of Action

The molecular structure of 2-chloro-7-methoxynaphthalene has been identified

Action Environment

It is known that the release of substances to the environment can occur from industrial use, such as in the manufacturing of another substance or as a processing aid .

属性

IUPAC Name |

2-chloro-7-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKREHPBRWAYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

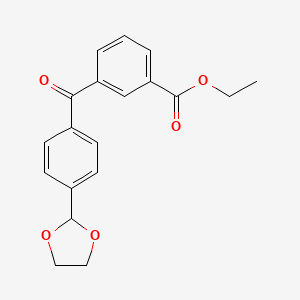

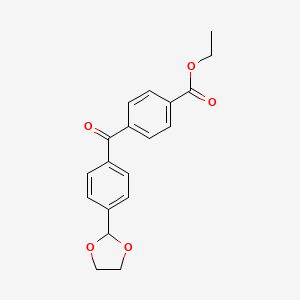

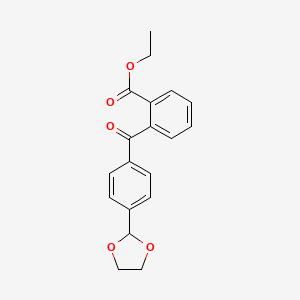

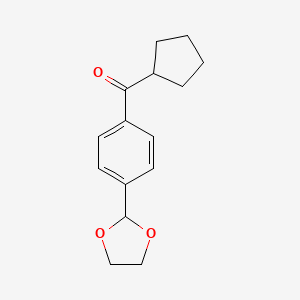

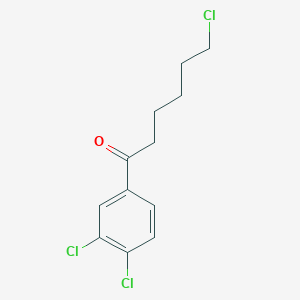

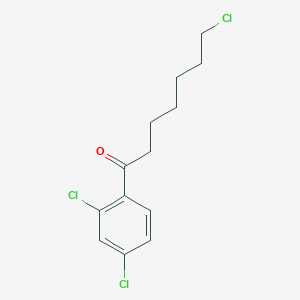

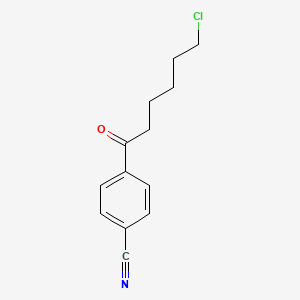

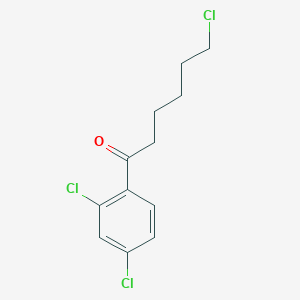

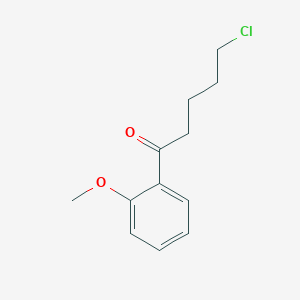

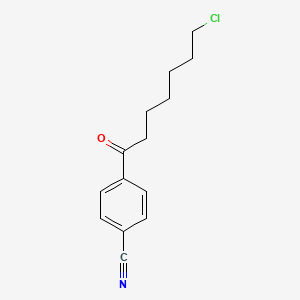

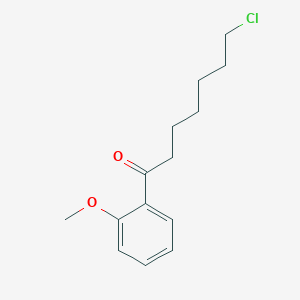

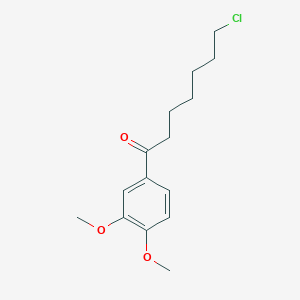

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。